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molecular formula C10H12N4 B8709057 (Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide

(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide

Cat. No. B8709057
M. Wt: 188.23 g/mol
InChI Key: IRFHNJSDKJUYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008481B2

Procedure details

A suspension of N′-[4-((E)-2-dimethylamino-vinyl)-5-nitro-pyridin-2-yl]-N,N-dimethyl-formamidine (Preparation #10a, 8.36 g, 31.4 mmol) and 10% Pd on carbon (800 mg) in ethanol (120 mL) was shaken in a hydrogenation vessel under an atmosphere of 10-55 psi H2 for about 24 hours. The reaction was filtered through Celite® and concentrated to yield N,N-dimethyl-N′-(1H-pyrrolo[2,3-c]pyridin-5-yl)-formamidine (6.19 g, 105%) as a dark solid. RP HPLC (Table 1, Method e) Rt=0.84, m/z: (MH)+ 189. The crude product was used in the next step without further purification.
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([N:14]=[CH:15][N:16]([CH3:18])[CH3:17])[CH:6]=1>C(O)C.[Pd]>[CH3:17][N:16]([CH3:18])[CH:15]=[N:14][C:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][NH:11][C:10]2=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
8.36 g
Type
reactant
Smiles
CN(/C=C/C1=CC(=NC=C1[N+](=O)[O-])N=CN(C)C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a hydrogenation vessel under an atmosphere of 10-55 psi H2 for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C=NC=1C=C2C(=CN1)NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.19 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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